molecular formula C17H13ClN2OS B12017629 1-(3-Chlorophenyl)-3-(4-(methylthio)phenyl)-1H-pyrazole-4-carbaldehyde CAS No. 618101-70-5

1-(3-Chlorophenyl)-3-(4-(methylthio)phenyl)-1H-pyrazole-4-carbaldehyde

Cat. No.: B12017629
CAS No.: 618101-70-5
M. Wt: 328.8 g/mol
InChI Key: DPBLBJRALIPQSA-UHFFFAOYSA-N
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Description

1-(3-Chlorophenyl)-3-(4-(methylthio)phenyl)-1H-pyrazole-4-carbaldehyde is an organic compound that belongs to the class of pyrazoles This compound is characterized by the presence of a pyrazole ring substituted with a 3-chlorophenyl group and a 4-(methylthio)phenyl group, along with an aldehyde functional group at the 4-position of the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Chlorophenyl)-3-(4-(methylthio)phenyl)-1H-pyrazole-4-carbaldehyde typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. In this case, the 1,3-diketone would be substituted with the appropriate phenyl groups.

    Introduction of the Chlorophenyl and Methylthio Phenyl Groups: The chlorophenyl and methylthio phenyl groups can be introduced through electrophilic aromatic substitution reactions.

    Formylation: The aldehyde group can be introduced through a formylation reaction, such as the Vilsmeier-Haack reaction, which involves the reaction of the pyrazole with a formylating agent like DMF and POCl3.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalysts, would be necessary to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Chlorophenyl)-3-(4-(methylthio)phenyl)-1H-pyrazole-4-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products:

    Oxidation: 1-(3-Chlorophenyl)-3-(4-(methylthio)phenyl)-1H-pyrazole-4-carboxylic acid.

    Reduction: 1-(3-Chlorophenyl)-3-(4-(methylthio)phenyl)-1H-pyrazole-4-methanol.

    Substitution: Various substituted pyrazoles depending on the nucleophile used.

Scientific Research Applications

1-(3-Chlorophenyl)-3-(4-(methylthio)phenyl)-1H-pyrazole-4-carbaldehyde has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential pharmaceutical agents. Its structural features make it a candidate for the development of anti-inflammatory, anticancer, and antimicrobial drugs.

    Materials Science: The compound can be used in the design and synthesis of novel materials with specific electronic and optical properties. It can be incorporated into polymers or used as a precursor for the synthesis of functionalized materials.

    Biological Studies: The compound can be used in biological studies to investigate its effects on various biological pathways and targets. It can serve as a probe to study enzyme inhibition or receptor binding.

Mechanism of Action

The mechanism of action of 1-(3-Chlorophenyl)-3-(4-(methylthio)phenyl)-1H-pyrazole-4-carbaldehyde depends on its specific application. In medicinal chemistry, the compound may exert its effects through:

    Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, thereby blocking their activity.

    Receptor Binding: The compound may interact with specific receptors on the cell surface or within the cell, modulating their activity and triggering downstream signaling pathways.

    Molecular Targets and Pathways: The exact molecular targets and pathways involved would depend on the specific biological context and the nature of the compound’s interactions with biomolecules.

Comparison with Similar Compounds

1-(3-Chlorophenyl)-3-(4-(methylthio)phenyl)-1H-pyrazole-4-carbaldehyde can be compared with other similar compounds, such as:

    1-(3-Chlorophenyl)-3-phenyl-1H-pyrazole-4-carbaldehyde: This compound lacks the methylthio group, which may affect its chemical reactivity and biological activity.

    1-(3-Chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde: This compound has a methoxy group instead of a methylthio group, which may influence its electronic properties and interactions with biological targets.

    1-(3-Chlorophenyl)-3-(4-nitrophenyl)-1H-pyrazole-4-carbaldehyde:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

618101-70-5

Molecular Formula

C17H13ClN2OS

Molecular Weight

328.8 g/mol

IUPAC Name

1-(3-chlorophenyl)-3-(4-methylsulfanylphenyl)pyrazole-4-carbaldehyde

InChI

InChI=1S/C17H13ClN2OS/c1-22-16-7-5-12(6-8-16)17-13(11-21)10-20(19-17)15-4-2-3-14(18)9-15/h2-11H,1H3

InChI Key

DPBLBJRALIPQSA-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=C(C=C1)C2=NN(C=C2C=O)C3=CC(=CC=C3)Cl

Origin of Product

United States

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